N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
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Overview
Description
N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the ethoxyphenyl group and the thiazole ring imparts unique chemical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2-ethoxyaniline with 2-bromo-4-methylthiazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anti-inflammatory properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: Another thiazole derivative with similar structural features.
4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-thiazole: A compound with a similar thiazole ring but different substituents.
Uniqueness
N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to the specific combination of the ethoxyphenyl group and the thiazole ring. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-3-15-11-7-5-4-6-10(11)14-12-13-9(2)8-16-12/h4-7,9H,3,8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJAEBLVFZEWII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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